N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a phthalazine core, and various functional groups
Preparation Methods
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the methoxymethyl group. The phthalazine core is then constructed, and the final product is obtained through a series of condensation and functional group transformations. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Condensation: This reaction type can be used to form larger molecules by combining smaller ones, often with the elimination of a small molecule like water
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other similar compounds, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains a thiadiazole ring but differs in its functional groups and overall structure.
N-(phenyl)-1,3,4-thiadiazol-2-amine:
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A compound with a methoxymethyl group, similar to the target compound, but with a different core structure
Properties
Molecular Formula |
C14H13N5O3S |
---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C14H13N5O3S/c1-19-13(21)9-6-4-3-5-8(9)11(18-19)12(20)15-14-17-16-10(23-14)7-22-2/h3-6H,7H2,1-2H3,(H,15,17,20) |
InChI Key |
AYSVDMLRNBSYTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.